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Compound of Interest

6-(m-Chlorophenyl)-3-
Compound Name:

hydrazinopyridazine
CAS No.: 66548-98-9
Cat. No.: B8708449

Get Quote

Executive Summary

6-(m-Chlorophenyl)-3-hydrazinopyridazine is a bioactive pyridazine derivative characterized
by a hydrazine moiety at position 3 and a meta-chlorophenyl group at position 6. It belongs to
the class of 3-hydrazino-6-arylpyridazines, which are potent direct-acting vasodilators and
versatile synthetic intermediates.

While less clinically ubiquitous than Hydralazine, this specific analog (often investigated in
structure-activity relationship studies) exhibits enhanced lipophilicity and metabolic stability due
to the meta-chloro substitution. Its primary therapeutic utility lies in cardiovascular
pharmacology (vasodilation), neuropharmacology (as a precursor to GABAergic ligands), and
antimicrobial research.

Key Pharmacological Pillars:

» Primary Mechanism: Direct relaxation of vascular smooth muscle via interference with
calcium (
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) release from the sarcoplasmic reticulum.

e Secondary Mechanism: Inhibition of amine oxidases (MAO/SSAQO) and potential interference
with pyridoxal phosphate (PLP)-dependent enzymes (e.g., GAD).

» Synthetic Utility: A critical scaffold for synthesizing triazolopyridazines, a class of high-affinity
benzodiazepine receptor ligands.

Chemical Identity & Structural Analysis

Property Detail

Systematic Name 3-hydrazino-6-(3-chlorophenyl)pyridazine

Molecular Formula

Molecular Weight 220.66 g/mol
Core Scaffold Pyridazine (1,2-diazine)

) Hydrazine (-NHNH2) at C3; m-Chlorophenyl at
Key Substituents

C6
LogP (Predicted) ~2.1 (Enhanced lipophilicity vs. phenyl analog)
. Low in water; soluble in DMSO, DMF, and dilute

Solubility

acid

Structural Insight: The m-chlorophenyl group serves as a bioisostere for the phenyl ring found
in 1S-81 (3-hydrazino-6-phenylpyridazine). The chlorine atom at the meta-position blocks
potential metabolic hydroxylation at the para-position, theoretically extending the compound's
half-life and altering its binding affinity to vascular targets.

Mechanism of Action: Vasodilation & Signaling

The therapeutic efficacy of 6-(m-Chlorophenyl)-3-hydrazinopyridazine in hypertension is
driven by its ability to reduce total peripheral resistance.

Vascular Smooth Muscle Relaxation
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Unlike ACE inhibitors or beta-blockers, this compound acts directly on the arteriole smooth
muscle.

» Membrane Hyperpolarization: It activates ATP-sensitive potassium channels (

), leading to hyperpolarization and closure of voltage-gated
channels.

e Calcium Interference: It inhibits the release of

from the sarcoplasmic reticulum (SR) triggered by

o NO Pathway (Minor): While some hydrazines generate nitric oxide (NO), the pyridazine
derivatives primarily act via non-endothelium-dependent mechanisms.

Diagram: Vasodilation Signhaling Pathway
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Caption: Dual-mechanism vasodilation pathway involving K+ channel activation and SR
Calcium blockade.
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Therapeutic Applications
Resistant Hypertension & Heart Failure

Similar to Hydralazine and Endralazine, this compound is indicated for:

» Resistant Hypertension: Used in combination with a beta-blocker (to prevent reflex
tachycardia) and a diuretic.

o Congestive Heart Failure: Reduces afterload, improving cardiac output in patients intolerant
to ACE inhibitors.

o Advantage: The pyridazine ring offers a different metabolic profile than the phthalazine ring
of Hydralazine, potentially reducing the incidence of drug-induced lupus erythematosus
(DILE).

Synthetic Precursor for Anxiolytics

The hydrazine group is a "chemical handle" for cyclization.

e Reaction: Condensation with carboxylic acids or orthoesters yields 1,2,4-triazolo[4,3-
b]pyridazines.

» Target: These fused heterocycles are high-affinity ligands for the Benzodiazepine Binding
Site on

receptors.

o Application: Development of non-sedating anxiolytics (partial agonists).

Antimicrobial Activity

Hydrazine derivatives often exhibit antitubercular activity (mechanism similar to Isoniazid).
e Target: Inhibition of mycolic acid synthesis.

o Status: Experimental. The m-chlorophenyl group enhances penetration into the lipid-rich
mycobacterial cell wall.
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Experimental Protocols
Synthesis of 6-(m-Chlorophenyl)-3-hydrazinopyridazine

Objective: Synthesize the target compound from 3,6-dichloropyridazine.

Reagents:

3,6-Dichloropyridazine (Starting Material)

m-Chlorophenylboronic acid

Palladium catalyst (

)

Hydrazine hydrate (

Step-by-Step Protocol:
e Suzuki Coupling (Intermediate Formation):

o Dissolve 3,6-dichloropyridazine (1.0 eq) and m-chlorophenylboronic acid (1.1 eq) in
DME/Water (3:1).

o Add

(2.0 eq) and degas with Argon.

o Add

(5 mol%) and reflux for 12 hours.

o Purification: Column chromatography to isolate 3-chloro-6-(m-chlorophenyl)pyridazine.
e Hydrazinolysis (Target Synthesis):

o Dissolve the intermediate (3-chloro-6-(m-chlorophenyl)pyridazine) in Ethanol (10 mL/g).
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[e]

Add excess Hydrazine Hydrate (10.0 eq) to prevent dimer formation.

o

Reflux for 4—-6 hours. Monitor by TLC (formation of a polar, UV-active spot).

[¢]

Workup: Concentrate under vacuum. The product often precipitates upon cooling or
addition of ice-water.

[¢]

Recrystallization: Recrystallize from Ethanol/Water to yield yellow/orange crystals.
Ex Vivo Vasodilation Assay (Rat Aortic Rings)
Objective: Quantify the

for vasorelaxation.

o Preparation: Harvest thoracic aorta from male Wistar rats. Clean of connective tissue and cut
into 3-mm rings.

e Mounting: Mount rings in organ baths containing Krebs-Henseleit solution at

, aerated with 95%

/5%

e Pre-contraction: Induce stable contraction using Phenylephrine (

) or KCI (
).
e Dosing: Add 6-(m-Chlorophenyl)-3-hydrazinopyridazine cumulatively (

to

).

o Data Analysis: Calculate relaxation as a percentage of the pre-contraction tension. Plot
Log[Concentration] vs. % Relaxation to determine
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Safety & Toxicology: The "Hydrazine" Risk

Researchers must be aware of the specific toxicological profile associated with the hydrazine

pharmacophore.

Toxicity Type Mechanism Mitigation

Hydrazines react with
o ) Pyridoxal Phosphate (PLP) to Co-administration of
Vitamin B6 Depletion ) o o o
form hydrazones, inactivating Pyridoxine (Vitamin B6).

the cofactor.

Acetylation by NAT2. Slow
) acetylators accumulate the Genotyping for NAT2 status in
Lupus-like Syndrome ) ] o
drug, leading to autoantibody clinical models.

formation (anti-histone).

Inhibition of GAD (Glutamate

Decarboxylase) due to PLP o o
Pro-convulsant ) avoid in epileptic models
depletion reduces GABA

Monitor for seizure activity;

unless intended.
levels.

Diagram: Metabolic Activation & Toxicity
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Caption: Metabolic pathways leading to potential neurotoxicity and autoimmunity in slow

acetylators.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 6. (PDF) pH-metric and theoretical studies of the complexation of 2-[a-(0o-hydroxyphenyl)
ethylidenehydrazino]-4,6-dimethylquinoline and 2-[a-(o-
methoxyphenyl)methylidenehydrazino]-4,6-dimethylquinoline [academia.edu]

 To cite this document: BenchChem. [Technical Guide: Therapeutic Applications of 6-(m-
Chlorophenyl)-3-hydrazinopyridazine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8708449/docs#technical-guide-therapeutic-
applications-of-6-m-chlorophenyl-3-hydrazinopyridazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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